N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide
Description
N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a quinoline-3-carboxamide derivative characterized by a 4-hydroxy-2-oxo-1-phenylquinoline core substituted with a 5-fluoro-2-methylphenyl group at the carboxamide position. This compound belongs to a class of molecules under investigation for their analgesic properties, leveraging the privileged 4-hydroxyquinolin-2-one scaffold known for its pharmacological versatility .
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O3/c1-14-11-12-15(24)13-18(14)25-22(28)20-21(27)17-9-5-6-10-19(17)26(23(20)29)16-7-3-2-4-8-16/h2-13,27H,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWZODJBPLKEEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 5-fluoro-2-methylphenol with appropriate quinoline derivatives. The structural formula can be represented as follows:
This compound features a quinoline core, which is known for its diverse biological activities, including antibacterial and anti-inflammatory properties.
Biological Activities
1. Antimicrobial Activity
Recent studies have demonstrated that quinoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These findings indicate that this compound possesses potent antibacterial activity, comparable to established antibiotics .
2. Anti-Cancer Activity
The compound has also been assessed for its anti-cancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
| HeLa (Cervical Cancer) | 20 |
Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
1. Inhibition of Enzymatic Activity
- The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators .
2. Interaction with DNA
- Quinoline derivatives are known to intercalate with DNA, disrupting replication and transcription processes in rapidly dividing cells, which is particularly relevant in cancer treatment .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
Case Study 1: Antibacterial Efficacy
A study conducted on a panel of Gram-positive and Gram-negative bacteria demonstrated that this quinoline derivative significantly inhibited bacterial growth at low concentrations, suggesting its potential as a new antimicrobial agent .
Case Study 2: Anti-Cancer Properties
In a series of experiments involving MCF-7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with associated morphological changes indicative of apoptosis .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-hydroxy group and electron-deficient quinoline scaffold facilitate nucleophilic substitution, particularly at positions activated by the aromatic ring’s electron-withdrawing effects.
Halogenation
-
Reagents : POCl₃, PCl₅, or SOCl₂
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Conditions : Reflux in anhydrous toluene or DMF (100–120°C, 2–4 hours)
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Product : Substitution of the hydroxyl group with chlorine, yielding 4-chloro derivatives.
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Example :
| Substituent | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| 4-OH | POCl₃ | Toluene, 110°C, 2 h | 4-chloro derivative | ~75% |
Hydrolysis and Acid-Base Reactions
The carboxamide group and hydroxyquinoline core participate in hydrolysis under acidic or alkaline conditions.
Acidic Hydrolysis
-
Reagents : Concentrated HCl or HBr in acetic acid
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Conditions : Reflux (120°C, 20–40 minutes)
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Product : Cleavage of the carboxamide to yield carboxylic acid derivatives.
Alkaline Hydrolysis
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Reagents : Aqueous NaOH or KOH
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Conditions : Reflux in methanol/water (70–90°C, 3–6 hours)
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Product : Deprotonation of the hydroxy group, forming water-soluble salts (e.g., potassium salts for improved bioavailability ).
Complexation with Metal Ions
The hydroxy and carbonyl groups act as bidentate ligands, forming coordination complexes with transition metals like Fe³⁺ or Cu²⁺.
Iron(III) Complexation
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Reagents : FeCl₃ in ethanol
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Conditions : Room temperature, 1–2 hours
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Product : Stable octahedral complexes with potential catalytic or antimicrobial properties.
Esterification and Alkylation
The hydroxy group undergoes esterification or O-alkylation to modify solubility or bioavailability.
Methylation
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Reagents : Methyl iodide, K₂CO₃
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Conditions : DMF, 60°C, 6 hours
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Product : 4-methoxy derivatives, as demonstrated in analogous compounds .
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| O-Methylation | CH₃I, K₂CO₃ | DMF, 60°C, 6 h | 4-methoxyquinoline derivative |
Condensation Reactions
The ketone at position 2 participates in condensation with hydrazines or amines to form hydrazones or imines.
Hydrazone Formation
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Reagents : Hydrazine hydrate
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Conditions : Ethanol, reflux (80°C, 4 hours)
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Product : 2-hydrazono derivatives, which are intermediates for heterocyclic synthesis.
Photochemical Reactivity
The quinoline core undergoes UV-induced reactions, such as [2+2] cycloadditions or ring-opening, though this is less documented for the specified derivative.
Key Research Findings
-
Solubility Enhancement : Salt formation (e.g., potassium salts) significantly improves aqueous solubility, critical for pharmaceutical applications .
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Substituent Effects : Electron-withdrawing groups (e.g., 5-fluoro) enhance electrophilic substitution rates at position 4.
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Stability : The compound is stable under acidic conditions but degrades in strong alkaline media (>pH 12) due to quinoline ring destabilization .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Implications
The target compound shares its core 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide structure with several analogs, but differences in substituents critically influence activity and toxicity (Table 1).
Table 1: Key Structural and Pharmacological Differences
Key Observations:
Amide Substituent Bioisosterism :
- Replacement of the phenyl group with pyridylmethyl (e.g., Compound 12) enhances analgesic efficacy due to improved receptor interactions. The 3-pyridylmethyl group in Compound 12 achieves 75.3% writhing inhibition at 20 mg/kg, attributed to nicotinic acetylcholine receptor agonism .
- The target compound’s 5-fluoro-2-methylphenyl group may offer metabolic stability compared to pyridyl analogs but could reduce receptor affinity .
Halogen Effects :
- Chlorine (e.g., IV) and fluorine (target compound) at the para position of the aryl group improve potency, likely due to electron-withdrawing effects enhancing binding. However, chlorine in IV shows superior activity, suggesting size and electronegativity play roles .
The 1-phenyl group in the target compound is conserved across analogs, indicating its role in maintaining scaffold rigidity .
Mechanism of Action
- Nicotinic Receptor Agonism : Analogs like Compound 12 and IV act via nicotinic acetylcholine receptors, a mechanism shared with the target compound due to structural homology .
- Multi-Target Potential: Tasquinimod, a related carboxamide, shows immunomodulatory effects, suggesting quinoline-3-carboxamides may have broad therapeutic applications beyond analgesia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
